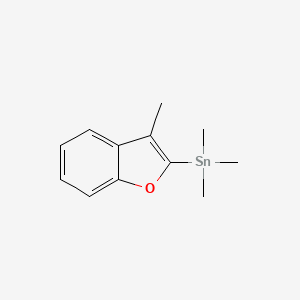![molecular formula C25H24O4 B14344768 2,5,6-Trimethyl-p-benzoquinone] CAS No. 103196-86-7](/img/structure/B14344768.png)
2,5,6-Trimethyl-p-benzoquinone]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,6-Trimethyl-p-benzoquinone is an organic compound with the molecular formula C₉H₁₀O₂. It is a derivative of benzoquinone, characterized by the presence of three methyl groups attached to the benzene ring. This compound is known for its vibrant yellow color and is used in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,5,6-Trimethyl-p-benzoquinone can be synthesized through the oxidation of 2,3,6-trimethylphenol. One common method involves using tert-butyl hydroperoxide as the oxidizing agent in the presence of a catalyst. The reaction is typically carried out in microreactors at an optimized temperature of 40°C and a residence time of 12 minutes . Another method involves the use of hydrogen peroxide in an organic solvent, such as acetic acid, with a heteropolyacid catalyst .
Industrial Production Methods
Industrial production of 2,5,6-Trimethyl-p-benzoquinone often involves the oxidation of trimethylphenol with oxygen or an oxygen-containing gas mixture in the presence of a copper halide catalyst and a transition metal halide. The reaction is conducted in a two-phase reaction medium at elevated temperatures ranging from 20 to 120 degrees Celsius .
Analyse Chemischer Reaktionen
Types of Reactions
2,5,6-Trimethyl-p-benzoquinone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different quinone derivatives.
Reduction: It can be reduced to the corresponding hydroquinone.
Substitution: It can undergo nucleophilic substitution reactions at the benzylic positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butyl hydroperoxide and hydrogen peroxide.
Reduction: Reducing agents such as metals in aqueous acid or catalytic hydrogenation can be used.
Substitution: Reagents like N-bromosuccinimide can be used for free radical bromination at the benzylic positions.
Major Products
Oxidation: Formation of higher quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of brominated or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2,5,6-Trimethyl-p-benzoquinone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including vitamin E.
Biology: It is studied for its potential biological activities and interactions with enzymes.
Medicine: It is explored for its antioxidant properties and potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,5,6-Trimethyl-p-benzoquinone involves its ability to undergo redox reactions. It can act as an electron acceptor in various biochemical pathways, forming semiquinone radicals and hydroquinone derivatives. These redox properties are crucial for its antioxidant activity and interactions with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,5-Trimethyl-1,4-benzoquinone: Another trimethyl derivative of benzoquinone with similar chemical properties.
1,4-Benzoquinone: A simpler quinone with fewer methyl groups, making it less hydrophobic and more reactive.
Uniqueness
2,5,6-Trimethyl-p-benzoquinone is unique due to its specific methyl group positioning, which influences its chemical reactivity and physical properties. The presence of three methyl groups enhances its hydrophobicity and stability compared to other quinones .
Eigenschaften
CAS-Nummer |
103196-86-7 |
|---|---|
Molekularformel |
C25H24O4 |
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
2,3,5-trimethyl-6-[phenyl-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)methyl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C25H24O4/c1-12-14(3)24(28)19(16(5)22(12)26)21(18-10-8-7-9-11-18)20-17(6)23(27)13(2)15(4)25(20)29/h7-11,21H,1-6H3 |
InChI-Schlüssel |
PAZDQUIOSQJSDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)C(=C(C1=O)C)C(C2=CC=CC=C2)C3=C(C(=O)C(=C(C3=O)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


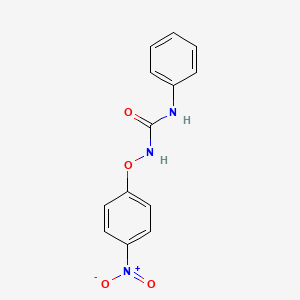
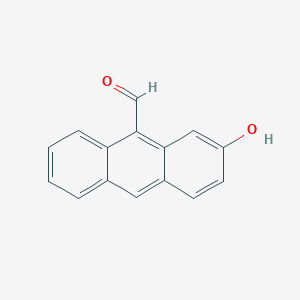
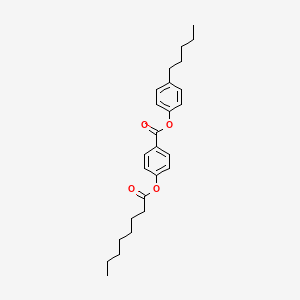
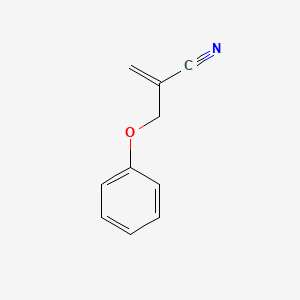
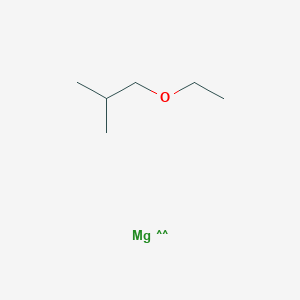
silane](/img/structure/B14344715.png)
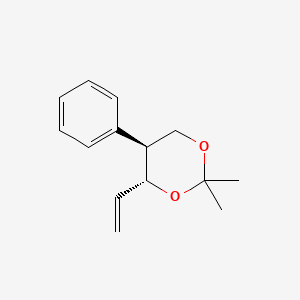
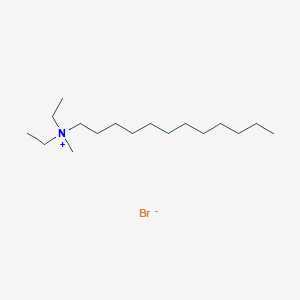
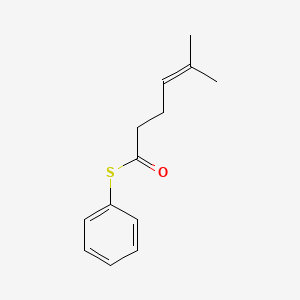
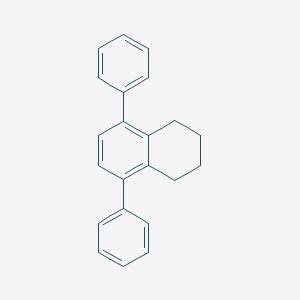
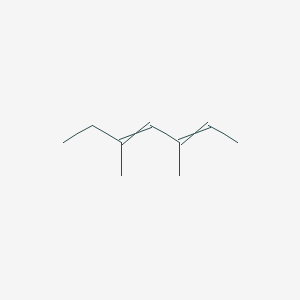
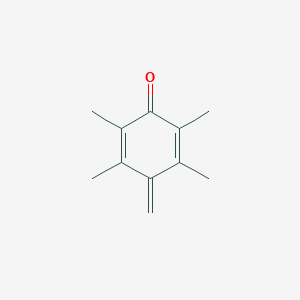
![6-ethoxy-3-ethyl-5-oxo-1-propyl-8H-pyrimido[5,4-b][1,4]thiazine-2,4,7-trione](/img/structure/B14344775.png)
